molecular formula C11H16O2 B7893323 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B7893323
M. Wt: 180.24 g/mol
InChI Key: BZEQNFVPYDJAOS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The methoxy group and the hydroxyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-methylpropan-2-ol: Similar structure with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)-2-methylpropan-2-ol: Hydroxy group instead of methoxy.

    1-(3-Methoxyphenyl)-2-ethylpropan-2-ol: Ethyl group instead of methyl.

Uniqueness: 1-(3-Methoxyphenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. The presence of both the methoxy and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQNFVPYDJAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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